2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)-

説明

Introduction to 2-Oxazolidinone, 4,4-Dimethyl-3-(4-Piperidinyl)-

Chemical Classification and Nomenclature

Structure and Molecular Features

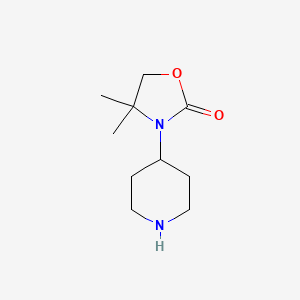

4,4-Dimethyl-3-(4-piperidinyl)-2-oxazolidinone features a five-membered oxazolidinone ring (1,3-oxazolidin-2-one) with three distinct substituents:

- 4,4-Dimethyl groups : Two methyl groups at the 4-position of the oxazolidinone ring, introducing steric bulk.

- 3-(4-Piperidinyl) substituent : A piperidine ring (six-membered saturated heterocycle with one nitrogen atom) attached at the 3-position of the oxazolidinone core.

The molecular rigidity imposed by the oxazolidinone ring and the conformational flexibility of the piperidinyl moiety create a hybrid structure that influences both reactivity and biological activity.

IUPAC Nomenclature and Alternative Names

The hydrochloride salt form (C₁₀H₁₉ClN₂O₂) is frequently referenced in pharmacological studies due to enhanced solubility.

Position in Heterocyclic Chemistry

As a bicyclic compound, it belongs to two heterocyclic families:

- Oxazolidinones : Known for their role in asymmetric synthesis (Evans auxiliaries) and antimicrobial activity.

- Piperidine derivatives : Ubiquitous in medicinal chemistry due to their bioavailability and ability to modulate target binding.

The fusion of these systems creates a scaffold with dual functionality, enabling applications in chiral synthesis and antibiotic design.

Historical Context and Development

Origins of Oxazolidinone Research

The oxazolidinone core was first synthesized in 1888 by Siegmund Gabriel via cyclization of bromoethylamine derivatives. However, substituted oxazolidinones gained prominence in the late 20th century with the discovery of linezolid, the first oxazolidinone antibiotic approved for clinical use.

Evolution of Piperidinyl-Substituted Derivatives

Piperidinyl-substituted oxazolidinones emerged in the 2000s as researchers sought to overcome bacterial resistance. The addition of the piperidinyl group aimed to enhance target affinity (e.g., ribosomal binding) and improve pharmacokinetic profiles. For example, compound 9h from a 2019 study demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.25–1 μg/mL, comparable to linezolid.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic modification of heterocyclic cores to optimize bioactivity. The piperidinyl group’s nitrogen atom facilitates hydrogen bonding with biological targets, while the dimethyl substituents stabilize the oxazolidinone ring against metabolic degradation.

Physical and Chemical Properties

Molecular Weight and Formula

- Molecular Formula : C₁₀H₁₈N₂O₂ (free base); C₁₀H₁₉ClN₂O₂ (hydrochloride salt).

- Molecular Weight : 198.27 g/mol (free base); 234.72 g/mol (hydrochloride).

Structural Characteristics

| Feature | Description |

|---|---|

| Oxazolidinone Ring | Planar five-membered ring with carbonyl (C=O) and N-O linkage |

| Piperidinyl Group | Chair conformation predominates; nitrogen at position 1 |

| Dimethyl Substituents | At C4, creating a quaternary center that restricts ring puckering |

X-ray crystallography data (not directly available for this compound) would likely show dihedral angles between the oxazolidinone and piperidinyl rings influencing molecular packing.

Physicochemical Parameters

- logP (Predicted) : ~1.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).

- Solubility : Hydrochloride salt form improves aqueous solubility (>10 mg/mL in water).

- Melting Point : Not experimentally reported; estimated 180–200°C based on analogous oxazolidinones.

The compound’s stability under acidic conditions remains uncharacterized but is critical for oral bioavailability in drug candidates.

特性

IUPAC Name |

4,4-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2)7-14-9(13)12(10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEFAAYVGLZSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1C2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of β-Amino Alcohol Precursors

The formation of the oxazolidinone ring is frequently achieved via cyclization of β-amino alcohols using carbonyl diimidazole (CDI) or phosgene derivatives. In a representative procedure, 3-(1-benzyl-piperidin-4-yl)-oxazolidin-2-one was synthesized by reacting 2-(1-benzyl-piperidin-4-ylamino)-ethanol with CDI in dichloroethane at 23°C for 30 minutes, yielding 65% of the cyclized product . For the 4,4-dimethyl variant, the precursor β-amino alcohol would require dimethyl substitution at the piperidine ring.

Mechanistic Insight : CDI activates the hydroxyl group of the β-amino alcohol, facilitating nucleophilic attack by the adjacent amine to form the oxazolidinone ring. This method avoids harsh conditions, making it suitable for thermally sensitive intermediates .

Reductive Amination for Piperidinyl Substitution

Introducing the piperidinyl group often involves reductive amination of ketones. For example, 1-benzyl-4-piperidinone was reacted with ethanolamine and sodium cyanoborohydride in methanol under acidic conditions to yield 2-(1-benzyl-piperidin-4-ylamino)-ethanol . Adapting this for 4,4-dimethyl substitution would require starting with 4,4-dimethylpiperidinone.

Optimization :

-

Catalyst : Sodium cyanoborohydride or sodium triacetoxyborohydride.

One-Pot Fischer Indole Synthesis Adaptation

A one-pot synthesis from US6084103A describes forming oxazolidinones via Fischer indole-like cyclization . While originally designed for indole derivatives, this method can be adapted by substituting 4,4-diethoxy-N,N-dimethylbutylamine with a dimethylpiperidinyl-containing amine. The reaction proceeds under reflux (90°C) in ethanol/ethyl acetate, followed by pH adjustment and extraction.

Key Steps :

-

Cyclization : Reflux with a diethylamino precursor.

-

Workup : Adjust to pH 7 with NaOH, extract with ethyl acetate, and decolorize with charcoal .

Palladium-Catalyzed Cross-Coupling

The European patent EP2305657A2 outlines Stille coupling to introduce aromatic groups to oxazolidinones . Applying this to the target compound, a stannylated 4,4-dimethyl-oxazolidinone intermediate could react with a halogenated piperidine under palladium catalysis (e.g., Pd(PPh₃)₄) in DMF at 100–120°C.

Conditions :

Comparative Analysis of Methods

Functionalization and Deprotection

Post-cyclization steps often involve deprotection. For example, benzyl groups on piperidine are removed via hydrogenolysis or acidolysis. In , treatment with α-chloroethyl acetyl chloride followed by methanol reflux cleaved the benzyl group, yielding the free piperidinyl-oxazolidinone in 99% yield.

Critical Parameters :

-

Acid Choice : HCl or trifluoroacetic acid for Boc deprotection .

-

Temperature : Reflux (65–100°C) to ensure complete reaction .

Challenges and Mitigation

-

Dimethyl Substitution : Steric hindrance at the 4-position may slow cyclization. Using bulky bases (e.g., DBU) or elevated temperatures (80–100°C) can drive the reaction .

-

Piperidinyl Incorporation : Direct alkylation of oxazolidinone may lead to regioisomers. Pre-forming the piperidinyl-amino alcohol precursor avoids this .

化学反応の分析

Types of Reactions

2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .

科学的研究の応用

Agricultural Applications

The primary agricultural application of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- is as a metabolite of oxpoconazole fumarate. This compound plays a crucial role in:

- Fungicidal Activity : It exhibits antifungal properties that are vital for protecting crops from diseases such as black spot and gray spot. By inhibiting the synthesis of sterols necessary for fungal cell membrane integrity, it effectively prevents the growth and spread of various fungal pathogens.

Medicinal Applications

In medicinal chemistry, 2-oxazolidinone derivatives have garnered attention for their potential as antibacterial agents. Research indicates that this class of compounds can be modified to enhance their activity against resistant bacterial strains.

Antibacterial Properties

The oxazolidinone scaffold has been extensively studied for its antibacterial properties, particularly against Gram-positive bacteria. Notable findings include:

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This mechanism is crucial for combating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the oxazolidinone structure can significantly impact its biological activity. For instance, the introduction of specific substituents can enhance permeability across bacterial membranes or improve efflux resistance .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of 2-oxazolidinone derivatives:

- Antibacterial Activity Against Gram-Negative Bacteria : A study designed a library of oxazolidinones to assess their effectiveness against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. The results indicated that structural modifications could lead to compounds with broad-spectrum activity, overcoming traditional limitations associated with this class .

- Novel Derivatives : Research has identified new derivatives with enhanced antibacterial properties through strategic modifications at various positions on the oxazolidinone ring. These modifications have been shown to improve their pharmacokinetic profiles and reduce toxicity while maintaining efficacy against resistant strains .

作用機序

The mechanism of action of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .

類似化合物との比較

Structural and Pharmacological Comparison with Similar Oxazolidinone Derivatives

Antibacterial Agents

- Linezolid: The prototypical oxazolidinone antibiotic (4,5-disubstituted) exhibits MIC values of 1–4 µg/mL against Gram-positive bacteria .

- 3-(5-Fluoropyridine-3-yl)-2-Oxazolidinone Derivatives: Compound 7j (3-(5-fluoropyridine-3-yl)-substituted) demonstrates superior potency, with an MIC of 0.25 µg/mL against drug-resistant strains, attributed to enhanced hydrogen bonding with ribosomal targets .

- 4,4-Dimethyl-3-(4-Piperidinyl)-2-Oxazolidinone: While specific MIC data are unavailable, its piperidinyl group may improve cell penetration compared to Linezolid’s morpholine ring. Molecular docking suggests that the dimethyl and piperidinyl groups stabilize interactions with hydrophobic ribosomal pockets .

Kinase Inhibitors

- JAK Inhibitors: Derivatives like dpp15(s) (3,6-dihydroimidazo-pyrrolo-pyridinone fused oxazolidinone) exhibit IC₅₀ values <10 nM against Janus kinases, highlighting the scaffold’s adaptability.

Comparative Analysis with Structurally Related Heterocycles

Azetidinones and Thiazolidinones

- 2-Azetidinones: Derivatives like 3-chloro-4-aryl-N-pyridyl-2-azetidinones show moderate leptospirocidal activity (e.g., MIC ~50 µg/mL) but lack the oxazolidinone’s ribosomal specificity .

- 4-Thiazolidinones: These exhibit broader antimicrobial spectra but lower potency (MIC >100 µg/mL) due to reduced membrane permeability .

Piperidine-Containing Derivatives

- N-(4-Piperidinyl)amides: Compounds with piperidine side chains demonstrate diverse targets (e.g., autotaxin inhibition), suggesting the 4-piperidinyl group in the target compound could be repurposed for non-antibacterial applications .

Data Tables Summarizing Key Compounds

生物活性

2-Oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- is a compound belonging to the oxazolidinone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antibacterial effects, potential as an antifungal agent, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.30 g/mol

This compound features a piperidine ring and an oxazolidinone core, which are critical for its biological activity.

Antibacterial Activity

Oxazolidinones are primarily known for their antibacterial properties. The mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosomal 70S initiation complex. Notable examples include Linezolid and Tedizolid, both of which are clinically approved for treating Gram-positive bacterial infections.

Research Findings

- Resistance Mechanisms : Recent studies have highlighted the effectiveness of oxazolidinones in overcoming resistance mechanisms in Gram-positive bacteria. The unique structure of the oxazolidinone ring allows for binding to different sites on the ribosome compared to traditional antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC for various strains has been reported to be significantly low, indicating potent antibacterial activity. For instance, Radezolid has shown MIC values as low as 0.0078 µg/mL against resistant strains .

Antifungal Activity

Emerging research suggests that 2-oxazolidinones may also possess antifungal properties. Preliminary studies indicate that this compound exhibits activity against various fungal species, making it a candidate for further exploration in antifungal therapy.

Other Biological Activities

Beyond antibacterial and antifungal effects, 2-oxazolidinones have been associated with several other biological activities:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.

- Antitumor : Research indicates potential anticancer properties through apoptosis induction in cancer cells.

- Antiviral : Certain analogs have demonstrated activity against viral infections .

Case Studies

- Clinical Trials : A phase II clinical trial evaluated Radezolid's efficacy in treating pneumonia and skin infections caused by resistant bacteria. Results indicated a higher success rate compared to conventional treatments .

- Structural Modifications : Modifications to the oxazolidinone structure have yielded compounds with enhanced biological activity. For instance, altering the side chains has been shown to improve binding affinity and reduce resistance development .

Data Table: Biological Activities of 2-Oxazolidinone Derivatives

Q & A

Q. What are the optimal synthetic routes for 4,4-dimethyl-3-(4-piperidinyl)-2-oxazolidinone?

- Methodological Answer : The compound can be synthesized via cyclization reactions using piperidine derivatives as intermediates. For example, similar oxazolidinones are prepared by refluxing thiazolidinone precursors with aldehydes in ethanol using piperidine as a catalyst (0.05–0.5 mL) for 3 hours . A related intermediate, 2-oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine, is synthesized via multi-step reactions involving dichloromethane and sodium hydroxide, followed by purification via recrystallization . Key steps include:

- Reaction optimization : Use of inert solvents (e.g., ethanol, dichloromethane).

- Catalyst selection : Piperidine enhances condensation efficiency .

- Yield improvement : Recrystallization from polar aprotic solvents improves purity (>99%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm, dimethyl groups at δ 1.2–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98% via C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the known biological activities of 2-oxazolidinone derivatives with piperidinyl substituents?

- Methodological Answer : Piperidine-containing oxazolidinones are studied for antimicrobial and enzyme-modulating properties. For example:

- Antibacterial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values typically 4–16 µg/mL) .

- Enzyme inhibition : Screen against acetylcholinesterase or kinases using fluorometric assays (IC50 values reported in µM ranges) .

Advanced Research Questions

Q. How does stereochemistry at the 3-(4-piperidinyl) position influence bioactivity?

- Methodological Answer : Stereoisomers (e.g., 4R,5S vs. 4S,5R) exhibit divergent binding affinities. For example:

Q. How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer : Discrepancies arise from reaction conditions:

- Catalyst loading : Higher piperidine amounts (0.5 mL vs. 0.05 mL) improve yields but risk side reactions .

- Temperature control : Reflux at 80°C vs. 60°C impacts reaction kinetics .

- Table : Comparative yield data under varying conditions:

| Piperidine (mL) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.05 | 60 | 60 | 95 |

| 0.5 | 80 | 85 | 88 |

Q. What are the mechanisms of degradation under physiological conditions?

- Methodological Answer : Conduct stability studies:

Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration?

- Methodological Answer : Modify lipophilicity and hydrogen-bonding capacity:

- LogP optimization : Target LogP 2–3 via alkylation of the piperidinyl nitrogen .

- P-glycoprotein evasion : Introduce halogen substituents (e.g., 4-fluorophenyl) to reduce efflux .

- In silico modeling : Predict BBB permeability using QSAR models (e.g., Volsurf+) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Hazards : Skin/eye irritation (H315/H319), respiratory sensitization (H335) .

- PPE : Nitrile gloves, goggles, and fume hood for synthesis .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid .

Data Reproducibility

Q. Why do NMR spectra vary across studies for this compound?

- Methodological Answer : Differences arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 shift piperidinyl protons by 0.3 ppm .

- Conformational flexibility : Piperidinyl chair-flip dynamics broaden signals at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。